molecular formula C14H25ClN2O3 B8123971 3-(1-Cyclopentylcarbamoyl-piperidin-4-yl)-propionic acid hydrochloride

3-(1-Cyclopentylcarbamoyl-piperidin-4-yl)-propionic acid hydrochloride

Cat. No.: B8123971
M. Wt: 304.81 g/mol
InChI Key: LPMMSYCNFIFCJI-UHFFFAOYSA-N
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Description

3-(1-Cyclopentylcarbamoyl-piperidin-4-yl)-propionic acid hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopentylcarbamoyl-piperidin-4-yl)-propionic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopentylcarbamoyl Group: This step involves the reaction of the piperidine derivative with cyclopentyl isocyanate under controlled conditions.

    Attachment of the Propionic Acid Moiety: The final step involves the reaction of the intermediate with a propionic acid derivative, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the propionic acid moiety.

    Reduction: Reduction reactions can occur, especially if the compound contains reducible functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopentylcarbamoyl-piperidin-4-yl)-propionic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures.

    Carbamoyl Derivatives: Compounds containing the carbamoyl functional group.

    Propionic Acid Derivatives: Compounds with similar propionic acid moieties.

Uniqueness

3-(1-Cyclopentylcarbamoyl-piperidin-4-yl)-propionic acid hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

3-[1-(cyclopentylcarbamoyl)piperidin-4-yl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3.ClH/c17-13(18)6-5-11-7-9-16(10-8-11)14(19)15-12-3-1-2-4-12;/h11-12H,1-10H2,(H,15,19)(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMMSYCNFIFCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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